3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide
Overview
Description
3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[55]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the Pyran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Acetamide Group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Addition of Hydroxy and Pentenyl Groups: These groups can be introduced through selective hydroxylation and alkylation reactions.
Spiroketal Formation: This step often involves the use of acid or base catalysts to induce cyclization and form the spiroketal structure.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for cyclization and spiroketal formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amide group can produce amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Its multifaceted structure makes it an interesting subject for studying various reaction mechanisms.
Biology
Biological Activity: The compound may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine
Pharmaceutical Applications: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry
Material Science: The compound’s structural features may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The presence of multiple functional groups allows for diverse interactions, which can be studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-acetamide Derivatives: Compounds with similar core structures but different substituents.
Spiroketal Compounds: Molecules featuring spiroketal moieties, which are known for their stability and unique chemical properties.
Uniqueness
The uniqueness of 3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[55]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide lies in its complex structure, which combines multiple functional groups and structural motifs
Properties
CAS No. |
155660-91-6 |
---|---|
Molecular Formula |
C40H70N2O8 |
Molecular Weight |
707 g/mol |
IUPAC Name |
3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-4-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide |
InChI |
InChI=1S/C40H70N2O8/c1-8-11-32(44)23-34-21-27(3)22-35(48-34)24-38(46)42-25-36(45)30(6)39(47)41-19-10-13-37-28(4)16-18-40(50-37)17-9-12-33(49-40)15-14-26(2)20-29(5)31(7)43/h8,11,20,26-28,30-37,43-45H,9-10,12-19,21-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-20+ |
InChI Key |
RJOSUTGDUUPBKV-KNEXMGAHSA-N |
SMILES |
CC=CC(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C)O |
Isomeric SMILES |
C/C=C/C(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)/C=C(\C)/C(C)O)C)O)C)O |
Canonical SMILES |
CC=CC(CC1CC(CC(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C)O |
Synonyms |
bistramide D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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